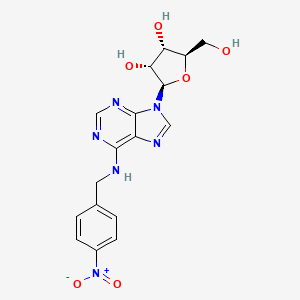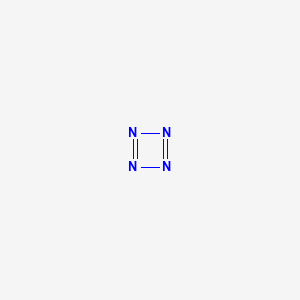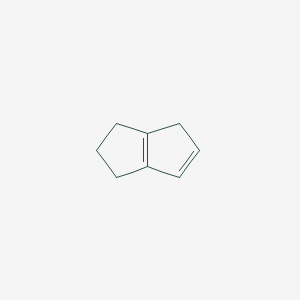
1,2,3,4-Tetrahydropentalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydropentalene is an organic compound with a bicyclic structure, consisting of two fused five-membered rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydropentalene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 1,5-hexadiene in the presence of a catalyst can yield this compound. Another method involves the reduction of pentalene derivatives using hydrogenation techniques.
Industrial Production Methods: In industrial settings, the production of this compound often involves scalable synthesis protocols. These methods typically utilize commercially available starting materials and optimized reaction conditions to achieve high yields. For example, the use of 2,5-tetrahydropentalene-dione as a precursor allows for the synthesis of various derivatives through alkylation and other functionalization reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4-Tetrahydropentalene undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce halogen or alkyl groups into the molecule .
Applications De Recherche Scientifique
1,2,3,4-Tetrahydropentalene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various synthetic pathways.
Biology: Derivatives of this compound have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, particularly in drug discovery and development.
Industry: In the materials science field, this compound derivatives are investigated for their potential use in the development of new materials with unique electronic and optical properties
Mécanisme D'action
The mechanism by which 1,2,3,4-tetrahydropentalene and its derivatives exert their effects varies depending on the specific application. In medicinal chemistry, these compounds may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, certain derivatives may inhibit enzyme activity or bind to receptors to produce therapeutic effects. The exact molecular targets and pathways involved depend on the specific structure and functional groups present in the derivative .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydropentalene can be compared with other similar bicyclic compounds, such as:
Azulene: Known for its unique electronic properties and applications in organic electronics.
Pentalene: A non-benzenoid hydrocarbon with interesting aromatic properties.
Heptalene: Another non-benzenoid hydrocarbon with extended conjugation and unique electronic characteristics
These compounds share some structural similarities with this compound but differ in their electronic properties and potential applications. The uniqueness of this compound lies in its specific bicyclic structure and the versatility it offers in synthetic chemistry.
Propriétés
Numéro CAS |
50874-54-9 |
|---|---|
Formule moléculaire |
C8H10 |
Poids moléculaire |
106.16 g/mol |
Nom IUPAC |
1,2,3,4-tetrahydropentalene |
InChI |
InChI=1S/C8H10/c1-3-7-5-2-6-8(7)4-1/h1,3H,2,4-6H2 |
Clé InChI |
KSLKQSAUXPMGBT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C=CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


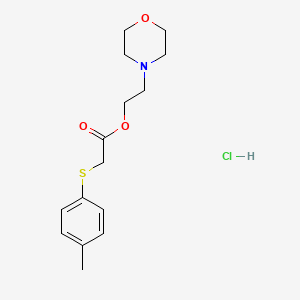
![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate](/img/structure/B14668244.png)
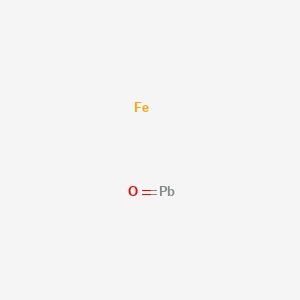
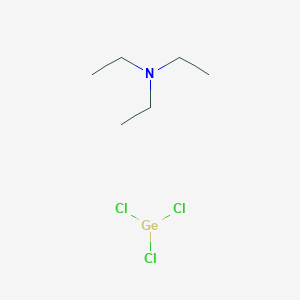
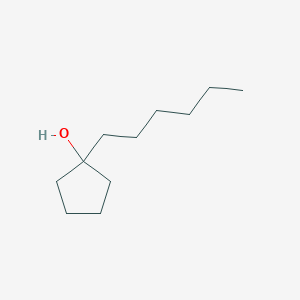

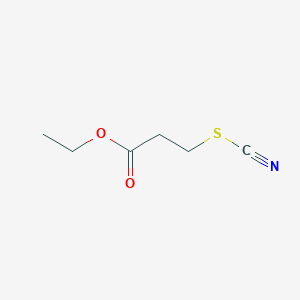
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,4'-imidazolidine]](/img/structure/B14668294.png)
